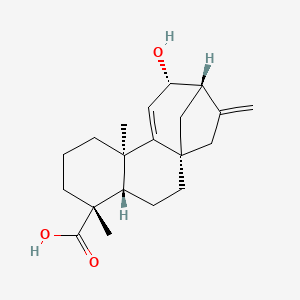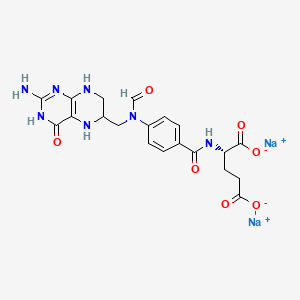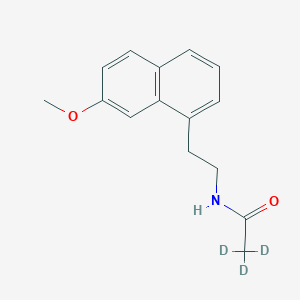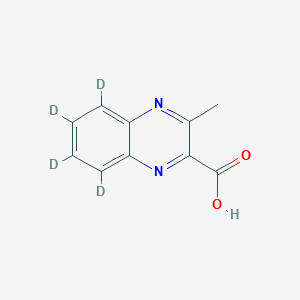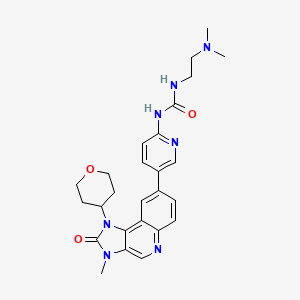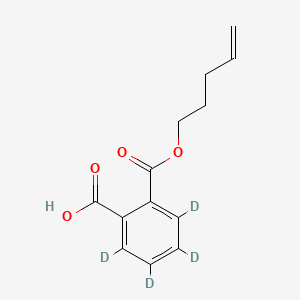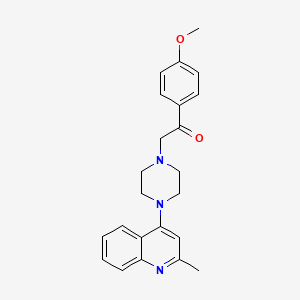
Asic-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asic-IN-1: is a potent inhibitor of acid-sensing ion channels, which are proton-gated cation channels predominantly expressed in the nervous system. These channels play a crucial role in various physiological processes, including pain sensation, neurodegeneration, and synaptic plasticity . This compound has an IC50 value of less than 10 micromolar, indicating its high efficacy in inhibiting these channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Asic-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of standard organic synthesis techniques such as condensation, cyclization, and purification through chromatography .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: : Asic-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids or bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Asic-IN-1 is used as a tool compound to study the properties and functions of acid-sensing ion channels. It helps in understanding the role of these channels in various chemical processes and reactions .
Biology: : In biological research, this compound is employed to investigate the physiological and pathological roles of acid-sensing ion channels. It is particularly useful in studying pain pathways, neurodegenerative diseases, and synaptic plasticity .
Medicine: : this compound has potential therapeutic applications in medicine, especially in the treatment of pain and neurodegenerative disorders. Its ability to inhibit acid-sensing ion channels makes it a promising candidate for developing new analgesic and neuroprotective drugs .
Industry: : In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting and quantifying acid-sensing ion channel activity.
Wirkmechanismus
Asic-IN-1 exerts its effects by binding to acid-sensing ion channels and inhibiting their activity. These channels are involved in detecting extracellular acidification and transmitting pain signals to the brain. By inhibiting these channels, this compound reduces the sensation of pain and has potential neuroprotective effects . The molecular targets of this compound include various isoforms of acid-sensing ion channels, such as ASIC1a, ASIC1b, ASIC2a, and ASIC3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Asic-IN-1 include other acid-sensing ion channel inhibitors such as PcTx1, APETx2, and mambalgin . These compounds also target acid-sensing ion channels and have similar inhibitory effects.
Uniqueness: : What sets this compound apart from other similar compounds is its high potency and specificity for acid-sensing ion channels. Its IC50 value of less than 10 micromolar indicates its strong inhibitory effect, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H25N3O2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25N3O2/c1-17-15-22(20-5-3-4-6-21(20)24-17)26-13-11-25(12-14-26)16-23(27)18-7-9-19(28-2)10-8-18/h3-10,15H,11-14,16H2,1-2H3 |
InChI-Schlüssel |
HGKIBQCJDDCQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC(=O)C4=CC=C(C=C4)OC |
Löslichkeit |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




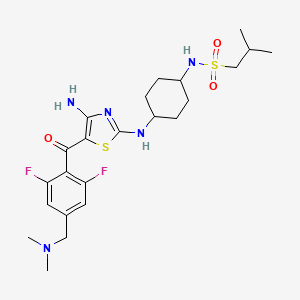
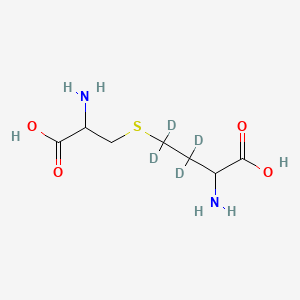

![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
